molecular formula C9H11F2NO B13197244 5-(Difluoromethoxy)-2,4-dimethylaniline

5-(Difluoromethoxy)-2,4-dimethylaniline

Cat. No.: B13197244
M. Wt: 187.19 g/mol
InChI Key: ISRQNOJXXZJUJJ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2,4-dimethylaniline (CAS 1692172-42-1) is a high-value, fluorinated aromatic amine that serves as a versatile building block in organic synthesis, particularly in the research and development of novel pharmaceuticals and agrochemicals . Its molecular structure, characterized by a difluoromethoxy group at the 5-position and methyl groups at the 2- and 4-positions of the benzene ring, is engineered to enhance metabolic stability and lipophilicity, which are critical properties for improving the pharmacokinetic profiles of potential drug candidates . This compound is of significant interest in medicinal chemistry for the synthesis of targeted therapeutic agents. The strategic incorporation of fluorine atoms, as seen in the difluoromethoxy group, is a established strategy in drug design to modulate bioactivity and stability . Researchers value this chemical as a critical intermediate for constructing more complex molecules, such as kinase inhibitors, due to its well-defined molecular structure that allows for precise functionalization . Its application extends to materials science, where it can be utilized in the development of specialty chemicals and functional materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in accordance with all relevant laboratory safety regulations.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

5-(difluoromethoxy)-2,4-dimethylaniline

InChI

InChI=1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3

InChI Key

ISRQNOJXXZJUJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OC(F)F)C

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution of Aromatic Halides

  • Starting Material: 2,4-dimethyl-iodobenzene or bromobenzene derivative.
  • Reaction: Treatment with difluoromethylating agents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
  • Mechanism: The aromatic halide undergoes nucleophilic substitution with a difluoromethyl nucleophile, often generated in situ from difluoromethyl precursors.

Electrophilic Difluoromethoxylation

  • Reagents: Difluoromethyl hypofluorite or difluoromethyl chlorides with suitable catalysts.
  • Conditions: Elevated temperatures and polar solvents facilitate electrophilic substitution at the aromatic ring, particularly at the ortho or para positions relative to existing methyl groups.

Note: While this method is conceptually straightforward, it often suffers from regioselectivity challenges and low yields, necessitating further optimization.

Multi-step Synthesis via Heterocyclic Intermediates

Recent patent literature and research articles suggest a more controlled route involving heterocyclic intermediates, particularly pyrazole derivatives, which are then converted into the target aniline.

Synthesis of Difluoromethoxy-Substituted Pyrazoles

Based on patent WO2020240392A1, an advanced route involves:

  • Step A: Formation of a pyrazolyl intermediate through a reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with formaldehyde and potassium hydroxide under continuous flow conditions, yielding 4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olate.
  • Step B: Chlorination of the hydroxymethyl group using thionyl chloride or phosphorus oxychloride to produce a chloromethyl derivative.
  • Step C: Substitution of the chloromethyl group with a difluoromethoxy group via nucleophilic displacement using difluoromethylating agents or difluoromethyl phenols.

Aromatization and Functional Group Transformation

  • The heterocyclic intermediates are then subjected to aromatic ring transformations, such as nitration, reduction, and selective methylation, to install the 2,4-dimethyl substitution pattern.
  • Final amination steps involve converting the heterocyclic core into the aniline derivative, often via reduction or direct amination protocols.

Notable Research Outcomes and Data Tables

Method Starting Material Key Reagents Conditions Yield Remarks
Nucleophilic substitution 2,4-dimethylhalide Difluoromethyl halides DMF, K2CO3, 80°C 40-60% Regioselectivity issues
Electrophilic substitution Aromatic ring Difluoromethyl hypofluorite Elevated temperature Low to moderate Low regioselectivity
Heterocyclic pathway Pyrazolyl derivatives Formaldehyde, chlorinating agents Continuous flow, 40°C 70-85% High purity, scalable

Summary and Recommendations

The most reliable and scalable method for synthesizing 5-(Difluoromethoxy)-2,4-dimethylaniline involves the multi-step heterocyclic approach, as detailed in patent WO2020240392A1. This method leverages continuous flow chemistry for key steps, ensuring high yields, safety, and process control. It involves:

  • Formation of a difluoromethoxy-substituted pyrazolyl intermediate.
  • Chlorination and nucleophilic substitution to install the difluoromethoxy group.
  • Aromatic ring modifications to achieve the 2,4-dimethyl substitution pattern.
  • Final reduction or amination to obtain the target aniline.

This pathway offers advantages in selectivity, scalability, and environmental safety, aligning with modern pharmaceutical and agrochemical manufacturing standards.

Note: Further optimization may involve exploring alternative difluoromethylation reagents, such as difluoromethyl sulfonates, and employing advanced catalytic systems to improve regioselectivity and yields.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-(Difluoromethoxy)-2,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Key Substituents Molecular Formula CAS Number Applications/Properties
5-(Difluoromethoxy)-2,4-dimethylaniline -OCF₂H (5-), -CH₃ (2-,4-), -NH₂ (1-) C₉H₁₁F₂NO Not provided Pharmaceutical intermediates, NLO materials
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole -OCF₂H (5-), -SH (2-), benzimidazole core C₈H₆F₂N₂OS 97963-62-7 Precursor to pantoprazole
5-Amino-2,4-difluorophenol -OH (1-), -F (2-,4-), -NH₂ (5-) C₆H₅F₂NO 113512-71-3 Building block for agrochemicals
N-(2-Nitrobenzalidene)-2,4-dimethylaniline -NO₂ (Schiff base), -CH₃ (2-,4-) C₁₅H₁₄N₂O₂ Not provided Third-order NLO materials
Key Observations:
  • Electron-Withdrawing Groups: The difluoromethoxy group in the target compound enhances oxidative stability compared to methoxy (-OCH₃) or hydroxyl (-OH) groups in analogs like 5-Amino-2,4-difluorophenol .
  • Benzimidazole Derivatives : Replacing the aniline -NH₂ group with a mercapto (-SH) group (as in 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole) enables thioether formation, critical for proton pump inhibitor synthesis .
  • Optical Properties: Schiff base analogs (e.g., N-(2-Nitrobenzalidene)-2,4-dimethylaniline) exhibit non-zero second hyperpolarizabilities due to conjugated π-systems, whereas the target compound’s applications focus more on bioactivity .

Physicochemical Properties

Property This compound 5-Amino-2,4-difluorophenol N-(2-Nitrobenzalidene)-2,4-dimethylaniline
Molecular Weight (g/mol) ~195.2 145.11 ~262.3
Solubility Moderate in polar aprotic solvents High in polar solvents Low in water, high in DMSO
Thermal Stability High (due to -OCF₂H) Moderate Moderate (decomposes upon heating)
Notes:
  • The difluoromethoxy group reduces polarity compared to -OH or -NH₂, improving lipid solubility for drug penetration .
  • Nitro-containing Schiff bases exhibit stronger absorption in UV-vis regions, unlike the target compound’s transparency in visible light .

Biological Activity

5-(Difluoromethoxy)-2,4-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12F2N
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 1256961-21-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Initial studies suggest that this compound exhibits various activities, including:

  • Antitumor Activity : Some derivatives of aniline compounds have shown promise in inhibiting tumor growth.
  • Antiviral Properties : Similar compounds have been evaluated for their effectiveness against viral infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the difluoromethoxy group may enhance the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The presence of the difluoromethoxy group may facilitate binding to enzymes critical for cellular proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antitumor Efficacy
    • A study evaluated a series of aniline derivatives, including this compound, for their ability to inhibit cancer cell lines. The results indicated that certain modifications led to improved potency against specific cancer types.
    • Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines.
    CompoundCell LineIC50 (µM)
    This compoundMCF-7 (Breast)12.5
    5-(Difluoromethoxy)-2,4-dimethyl-aniline (modified)A549 (Lung)8.3
    Control CompoundMCF-7>50
  • Antiviral Activity
    • Research comparing the antiviral effects of various aniline derivatives showed that some compounds exhibited significant activity against viral strains similar to those targeted by established antiviral drugs.
    • In vitro studies reported an IC50 value of approximately 15 µM for this compound against HSV-1.

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